3-Bromo-6-hydrazinylpyridine-2-carboxylic acid
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Overview
Description
3-Bromo-6-hydrazinylpyridine-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H6BrN3O2 This compound is characterized by the presence of a bromine atom, a hydrazinyl group, and a carboxylic acid group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-hydrazinylpyridine-2-carboxylic acid typically involves the bromination of 6-hydrazinylpyridine-2-carboxylic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the pyridine ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-6-hydrazinylpyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde under appropriate conditions.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to replace the bromine atom.
Major Products Formed:
Oxidation: Formation of azo or azoxy derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
3-Bromo-6-hydrazinylpyridine-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-6-hydrazinylpyridine-2-carboxylic acid is primarily related to its ability to interact with biological macromolecules. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the compound’s ability to undergo redox reactions may contribute to its biological effects by generating reactive oxygen species (ROS) that can induce oxidative stress in cells .
Comparison with Similar Compounds
3-Bromo-6-chloropyridine-2-carboxylic acid: Similar structure but with a chlorine atom instead of a hydrazinyl group.
6-Hydrazinylpyridine-2-carboxylic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Uniqueness: 3-Bromo-6-hydrazinylpyridine-2-carboxylic acid stands out due to the presence of both a bromine atom and a hydrazinyl group, which confer unique reactivity and potential biological activities. This dual functionality allows for a broader range of chemical transformations and applications compared to its analogs.
Properties
Molecular Formula |
C6H6BrN3O2 |
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Molecular Weight |
232.03 g/mol |
IUPAC Name |
3-bromo-6-hydrazinylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H6BrN3O2/c7-3-1-2-4(10-8)9-5(3)6(11)12/h1-2H,8H2,(H,9,10)(H,11,12) |
InChI Key |
HVBAXEQBFNOEQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1Br)C(=O)O)NN |
Origin of Product |
United States |
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